molecular formula C20H28N4O3 B11470425 Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11470425
M. Wt: 372.5 g/mol
InChI Key: BCRGIOCTUNJHRX-UHFFFAOYSA-N
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Description

Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological and pharmaceutical properties, making them of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a modified Biginelli reaction. This reaction involves the condensation of benzaldehyde, p-tolylurea, and methyl acetoacetate, promoted with microwave irradiation and catalyzed by p-toluenesulfonic acid under solvent-free conditions . This method provides a high yield and is efficient due to the rapid reaction rates and cleaner reaction conditions offered by microwave-assisted chemistry.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation and solvent-free conditions can be advantageous for large-scale synthesis due to the reduced environmental impact and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alkyl halides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted dihydropyrimidinones and tetrahydropyrimidine derivatives, which can have enhanced biological activities.

Scientific Research Applications

Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of endoplasmic reticulum stress, apoptosis, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) inflammatory pathway . It interacts with molecular targets such as the activating transcription factor 4 (ATF4) and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the ethylpiperazine moiety, which enhances its biological activity and potential therapeutic applications. This structural feature distinguishes it from other similar compounds and contributes to its diverse pharmacological properties.

Properties

Molecular Formula

C20H28N4O3

Molecular Weight

372.5 g/mol

IUPAC Name

methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H28N4O3/c1-4-23-9-11-24(12-10-23)13-16-17(19(25)27-3)18(22-20(26)21-16)15-7-5-14(2)6-8-15/h5-8,18H,4,9-13H2,1-3H3,(H2,21,22,26)

InChI Key

BCRGIOCTUNJHRX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)C)C(=O)OC

Origin of Product

United States

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